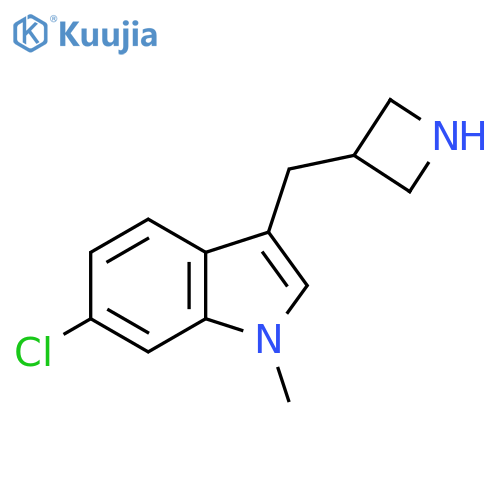

Cas no 2228670-85-5 (3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole)

3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole

- EN300-1993915

- 3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole

- 2228670-85-5

-

- インチ: 1S/C13H15ClN2/c1-16-8-10(4-9-6-15-7-9)12-3-2-11(14)5-13(12)16/h2-3,5,8-9,15H,4,6-7H2,1H3

- InChIKey: RVPFFPXKSNZBOC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)N(C)C=C2CC1CNC1

計算された属性

- せいみつぶんしりょう: 234.0923762g/mol

- どういたいしつりょう: 234.0923762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1993915-0.05g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 0.05g |

$1344.0 | 2023-09-16 | ||

| Enamine | EN300-1993915-10.0g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 10g |

$6882.0 | 2023-05-26 | ||

| Enamine | EN300-1993915-0.1g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 0.1g |

$1408.0 | 2023-09-16 | ||

| Enamine | EN300-1993915-1.0g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 1g |

$1599.0 | 2023-05-26 | ||

| Enamine | EN300-1993915-0.25g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 0.25g |

$1472.0 | 2023-09-16 | ||

| Enamine | EN300-1993915-1g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 1g |

$1599.0 | 2023-09-16 | ||

| Enamine | EN300-1993915-0.5g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 0.5g |

$1536.0 | 2023-09-16 | ||

| Enamine | EN300-1993915-5.0g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 5g |

$4641.0 | 2023-05-26 | ||

| Enamine | EN300-1993915-10g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 10g |

$6882.0 | 2023-09-16 | ||

| Enamine | EN300-1993915-2.5g |

3-[(azetidin-3-yl)methyl]-6-chloro-1-methyl-1H-indole |

2228670-85-5 | 2.5g |

$3136.0 | 2023-09-16 |

3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole 関連文献

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indoleに関する追加情報

3-(Azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole: A Comprehensive Overview

The compound 3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole (CAS No. 2228670-85-5) is a structurally complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are widely studied for their diverse biological activities. The indole core of this molecule is substituted with a chloro group at the 6-position, a methyl group at the 1-position, and an azetidinylmethyl group at the 3-position. These substituents contribute to the unique pharmacological properties of this compound.

Recent studies have highlighted the importance of azetidine-containing compounds in drug discovery. Azetidine, a four-membered ring containing one nitrogen atom, is known for its ability to modulate molecular interactions and improve pharmacokinetic properties such as bioavailability and stability. In the case of 3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole, the azetidine moiety plays a critical role in enhancing the molecule's ability to interact with target proteins, making it a promising candidate for therapeutic applications.

The synthesis of 3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole involves a multi-step process that combines principles from organic chemistry and catalytic synthesis. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the indole framework. The introduction of the azetidinylmethyl group has been achieved through nucleophilic substitution reactions, while the chlorination at the 6-position is typically carried out using electrophilic substitution methods.

One of the most exciting developments in recent years has been the exploration of 3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole as a potential therapeutic agent for neurodegenerative diseases. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, which are critical for mitigating oxidative stress and inflammation in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.

Another area of interest is its potential role in cancer therapy. Studies have shown that 3-(azetidin-3-yl)methyl derivatives can inhibit key enzymes involved in cell proliferation and apoptosis, suggesting their potential as anticancer agents. Furthermore, the chlorinated indole core has been implicated in modulating signaling pathways that are often dysregulated in cancer cells.

The structural versatility of 3-(azetidin-3-yilmethy)-6-chloro-l-methy-lH-indole also makes it an ideal scaffold for further chemical modifications. Researchers are actively exploring various substitution patterns to optimize its pharmacokinetic properties and enhance its therapeutic efficacy. For instance, modifications to the azetidine ring or the indole substituents could lead to compounds with improved solubility or reduced toxicity.

In conclusion, 3-(azetidin - 3 - ylmethy)-6-chloro-l-methy-lH-indole represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research into its pharmacological properties and therapeutic applications, this compound holds great promise for addressing unmet medical needs in neurodegenerative diseases, cancer, and other areas of medicine.

2228670-85-5 (3-(azetidin-3-yl)methyl-6-chloro-1-methyl-1H-indole) 関連製品

- 90950-37-1(8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol)

- 2228352-17-6(1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine)

- 67458-18-8(N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide)

- 1707399-43-6((4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid)

- 15965-58-9(2-chloro-4-methoxy-1H-1,3-benzodiazole)

- 1797723-62-6(4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid)

- 1005298-85-0(2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 2138546-30-0(2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid)

- 1515220-49-1(O-(1-phenylcyclopropyl)methylhydroxylamine)

- 2418703-85-0(2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide)